molecular formula C10H10N4 B3256751 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine CAS No. 27631-28-3

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine

Katalognummer: B3256751
CAS-Nummer: 27631-28-3
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: JPZHMDRQEJJVNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine (CAS 27631-28-3) is a tricyclic organic compound with the molecular formula C10H10N4 and a molecular weight of 186.21 g/mol . This heterocyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a core structure in the development of novel kinase inhibitors . The 2,3-dihydroimidazo[1,2-c]quinazoline class has been extensively explored as a platform for creating potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway . This pathway is aberrantly activated in many cancers and is a critical target for oncology drug discovery . Structure-activity relationship (SAR) studies have demonstrated that substitutions on this core structure can significantly modulate biological activity and isoform selectivity . For example, sophisticated analogues of this scaffold, such as the approved drug Copanlisib, have been optimized to become potent pan-Class I PI3K inhibitors with preferential activity against the α and δ isoforms, used for treating relapsed follicular lymphoma . Beyond oncology, earlier research has also investigated derivatives of this chemical scaffold for other therapeutic applications, including as potential bronchodilators . This reagent serves as a versatile synthetic intermediate, enabling researchers to explore structure-activity relationships and develop new bioactive molecules for various research programs. It is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZHMDRQEJJVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3C=CC=CC3=NC2=N)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of Imidazo[1,2-c]quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-c]quinazoline scaffold has emerged as a versatile and potent platform in the field of medicinal chemistry, particularly for the development of novel protein kinase inhibitors. This guide provides a comprehensive overview of the historical evolution, discovery, and rational design of this heterocyclic system. We trace its origins from a scaffold with broad biological activities to a highly adaptable core for targeting critical oncogenic kinases such as PI3K, mTOR, EGFR, and Syk. This document details the key synthetic strategies, explores the nuanced structure-activity relationships (SAR) that govern potency and selectivity, and elucidates the underlying mechanisms of action. Furthermore, it offers detailed, field-proven experimental protocols for synthesis, in vitro kinase profiling, and cellular target engagement, designed to equip researchers and drug development professionals with the practical knowledge to advance this promising class of inhibitors.

Introduction: The Quinazoline Core as a Privileged Scaffold in Kinase Inhibition

The relentless pursuit of targeted cancer therapies over the past three decades has firmly established protein kinases as one of the most critical classes of drug targets.[1] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[2] Within the landscape of kinase inhibitor discovery, certain molecular frameworks have repeatedly demonstrated a high affinity for the ATP-binding site of kinases. These "privileged scaffolds" serve as foundational structures for the development of numerous successful drugs.

Perhaps one of the most prominent of these is the quinazoline core.[3][4] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for interacting with the hinge region of the kinase active site.[5] This was famously validated with the development and approval of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, both of which are built upon a 4-anilinoquinazoline framework.[1][6]

The logical evolution of this successful scaffold involves its fusion with other heterocyclic rings to create more complex, three-dimensional structures. This strategy aims to explore new chemical space, improve selectivity, and overcome acquired resistance. The imidazo[1,2-c]quinazoline represents a sophisticated iteration of this concept. By fusing an imidazole ring to the quinazoline system, a unique tricyclic structure is formed, offering distinct vectors for substitution and the potential for novel interactions within the kinase domain. This guide chronicles the journey of this specific scaffold from its early explorations to its current status as a source of potent and selective kinase inhibitors.

The Discovery Trajectory: From Diverse Bioactivity to Targeted Kinase Inhibition

The imidazo[1,2-c]quinazoline scaffold was not initially discovered as a kinase inhibitor. Early research into this heterocyclic family revealed a wide spectrum of biological activities, highlighting its potential as a versatile pharmacophore long before its application in oncology.

Initial studies reported significant bronchodilatory activity, with structure-activity relationship (SAR) studies showing that the potency could be modulated by alkyl substitutions and halogenation at the 7- and 9-positions.[7] Concurrently, other research groups identified its potential as an antimicrobial and antifungal agent, demonstrating the scaffold's ability to interact with various biological targets.[8][9] This early work, while not focused on kinases, was crucial as it established robust synthetic routes and provided a foundational understanding of the scaffold's chemical tractability.

The transition toward targeted kinase inhibition marked a pivotal moment for this compound class. The impetus for this shift was driven by the urgent need for novel inhibitors targeting key oncogenic signaling pathways.

  • Targeting the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancer, making it a high-priority target.[10][11] The imidazo[1,2-c]quinazoline scaffold proved to be particularly well-suited for inhibiting key nodes in this pathway. Researchers successfully developed potent inhibitors of PI3K and dual PI3K/mTOR inhibitors.[12][13] The development of related imidazoquinoline compounds, such as the clinical candidate NVP-BEZ235, underscored the potential of this general structural class to effectively bind to the ATP pockets of these lipid and protein kinases.[12]

  • Inhibition of Tyrosine Kinases (EGFR, Syk): Building on the success of earlier quinazoline-based EGFR inhibitors, researchers investigated imidazo[1,2-c]quinazoline derivatives against this critical receptor tyrosine kinase.[2][14] These efforts yielded compounds with significant antiproliferative activity by inhibiting EGFR phosphorylation and its downstream signaling.[14] In parallel, the scaffold was explored for its activity against non-receptor tyrosine kinases. A notable success was the development of imidazo[1,2-c]pyrimidine (a closely related scaffold) derivatives as potent and orally effective inhibitors of the Syk family kinases, Syk and ZAP-70, which are crucial for B-cell and T-cell activation in allergic and autoimmune diseases.[15]

  • Expansion to Other Kinase Families: The versatility of the scaffold has been further demonstrated by its application to other important kinase families, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are central regulators of the cell cycle.[16][17] This expansion showcases the scaffold's adaptability in targeting a diverse range of ATP-binding sites.

Medicinal Chemistry and SAR: The Rational Design of Inhibitors

The development of potent and selective imidazo[1,2-c]quinazoline kinase inhibitors is a testament to the power of rational, structure-based drug design. Medicinal chemists have systematically explored substitutions around the core to optimize target engagement, selectivity, and pharmacokinetic properties.

Core Synthesis Strategies

The construction of the imidazo[1,2-c]quinazoline core is typically achieved through multi-step synthetic sequences. A common and efficient approach involves the cyclization of an imidazole ring onto a pre-existing quinazoline framework.[7] This often begins with a readily available starting material, such as 4-chloroquinazoline, which can be reacted with various amines to build the imidazole portion.[7] An alternative popular route involves the reductive cyclization of a 2-(2-nitrophenyl)-1H-imidazole intermediate.[18][19]

Once the core is assembled, modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are frequently employed to introduce a diverse range of substituents, enabling extensive exploration of the structure-activity relationship.[7]

G cluster_0 Route A: Building from Quinazoline cluster_1 Route B: Building from Imidazole A1 4-Chloroquinazoline A2 Reaction with Aminoethanol/Aziridine A1->A2 A3 Cyclization/ Rearrangement A2->A3 Core Imidazo[1,2-c]quinazoline Core A3->Core B1 2-(2-Nitrophenyl)imidazole B2 Reduction of Nitro Group (e.g., with Zinc dust) B1->B2 B3 Reductive Cyclization with Isothiocyanate B2->B3 B3->Core Diversification Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->Diversification Final Diverse Kinase Inhibitors Diversification->Final

Fig. 2: Key positions for SAR modulation on the scaffold.
  • Positions 7 and 9: As seen in early studies, the introduction of halogen atoms (e.g., bromine, iodine) at these positions often enhances biological activity. [7]These sites are also synthetically accessible for introducing further diversity via palladium-catalyzed cross-coupling reactions, allowing for the installation of aryl or alkynyl groups to probe deeper pockets of the kinase active site. [7]* Position 5: Substituents at this position project towards the solvent-exposed region of the ATP-binding cleft. The nature of the group here—ranging from small alkyl chains to larger substituted aryl rings—is critical for modulating selectivity between different kinases.

  • Positions 2 and 3: Modifications on the imidazole ring, such as the addition of phenyl groups, can significantly impact potency. For instance, in the context of α-glucosidase inhibition, 2,3-diphenyl substitution dramatically improved activity compared to a fused benzoimidazole ring system. [9]These substitutions also influence the overall physicochemical properties of the molecule, such as solubility and cell permeability.

Mechanism of Action: Targeting the Kinase Engine Room

Imidazo[1,2-c]quinazoline derivatives primarily function as ATP-competitive inhibitors . They are designed to bind to the ATP pocket in the catalytic domain of the target kinase, preventing the binding of endogenous ATP and thereby blocking the phosphotransfer reaction that is essential for signal transduction.

Molecular docking studies have shown that the flat, aromatic quinazoline portion of the scaffold typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the enzyme. [2][14]This interaction anchors the inhibitor in the active site. The fused imidazole ring and its substituents then project into other regions of the ATP pocket, where they make additional van der Waals and hydrophobic contacts, contributing to both the potency and selectivity of the compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-c]quinazoline Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Fig. 3: Inhibition of the PI3K/Akt/mTOR pathway.

In the case of dual PI3K/mTOR inhibitors, the scaffold is able to effectively accommodate the subtle differences in the ATP-binding sites of both a lipid kinase (PI3K) and a serine/threonine protein kinase (mTOR), leading to the blockade of the entire signaling cascade. [12]Cellular assays confirm this mechanism by showing a dose-dependent decrease in the phosphorylation of downstream substrates, such as Akt and S6 ribosomal protein. [14]

Core Experimental Methodologies: A Practical Guide

To facilitate further research in this area, this section provides validated, step-by-step protocols for key experiments in the discovery and characterization of imidazo[1,2-c]quinazoline inhibitors.

Protocol 1: Synthesis of a Poly-substituted Imidazo[1,2-c]quinazoline via Suzuki-Miyaura Coupling

This protocol describes a representative two-step synthesis adapted from published procedures. [7]It involves the initial formation of a halogenated intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to install an aryl group.

Step 1: Synthesis of a Dihalo-imidazo[1,2-c]quinazoline Intermediate

  • Reaction Setup: To a round-bottom flask, add the appropriate 2-amino-dihalobenzophenone (1.0 mmol) and 2-bromo-1,1-diethoxyethane (1.2 mmol) in ethanol (20 mL).

  • Cyclization: Heat the mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the halogenated imidazo[1,2-c]quinazoline intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a clean, oven-dried Schlenk flask under an argon atmosphere, combine the halogenated intermediate from Step 1 (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Reaction: Heat the mixture to 80-100 °C for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the final product by column chromatography or recrystallization to obtain the desired poly-substituted imidazo[1,2-c]quinazoline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™). [20]

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of the target kinase and its specific substrate in the kinase buffer.

  • Compound Dilution: Prepare a serial dilution of the imidazo[1,2-c]quinazoline inhibitor in 100% DMSO, typically starting from 10 mM. Then, perform a secondary dilution into the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution (or DMSO for control). Add 2.5 µL of the kinase/substrate mix.

  • Initiation: Start the reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion Measurement: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot the results against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement via Western Blot

This protocol determines if the inhibitor can block the phosphorylation of a downstream target of the kinase in a cellular context (e.g., inhibition of Akt phosphorylation by a PI3K inhibitor). [14][20]

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCC827, MCF-7) in 6-well plates and allow them to adhere overnight. Starve the cells in serum-free media for 12-24 hours.

  • Inhibition: Treat the cells with increasing concentrations of the imidazo[1,2-c]quinazoline inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., EGF, IGF-1) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-Actin) to ensure equal protein loading.

Data Compendium: A Survey of Key Compounds

The following table summarizes the activity of selected imidazo[1,2-c]quinazoline and related scaffolds against various kinase targets, showcasing the potency achieved with this structural class.

Compound Class/ExampleTarget Kinase(s)Reported IC₅₀Reference
Imidazo[1,2-a]quinazoline (18o)EGFR12.3 µM[14]
Imidazo[1,2-c]pyrimidine (9f)SykStrong Inhibition[15]
Imidazo[1,2-c]pyrimidine (9f)ZAP-70Strong Inhibition[15]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)PI3Kα1.94 nM[20]
Imidazoquinoline (NVP-BEZ235)PI3K / mTORDual Inhibitor[12]

Future Perspectives and Conclusion

The history of the imidazo[1,2-c]quinazoline scaffold is a compelling example of how a versatile heterocyclic core can be systematically optimized for high-value therapeutic targets. From its origins in broad biological screening to its current status as a platform for potent and selective kinase inhibitors, its journey highlights the power of medicinal chemistry and rational drug design.

The future for this scaffold remains bright. Key areas for future exploration include:

  • Improving Selectivity: While potent inhibitors have been developed, achieving greater selectivity across the human kinome remains a critical goal to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Designing next-generation inhibitors that can effectively target mutant forms of kinases that confer resistance to existing therapies is a major clinical need.

  • Exploring New Targets: The proven adaptability of the scaffold suggests it could be successfully applied to other kinase families implicated in a range of diseases beyond cancer, including inflammatory and neurodegenerative disorders.

References

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Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays of Imidazoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Imidazoquinazolines as Kinase Inhibitors

The imidazoquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors against a range of protein kinases. These kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of imidazoquinazoline-based therapeutics, therefore, hinges on robust and reliable methods to quantify their inhibitory activity. This guide provides an in-depth overview of in vitro kinase assay protocols tailored for the evaluation of this important class of small molecules. As a Senior Application Scientist, the following protocols and insights are based on established best practices and aim to equip researchers with the knowledge to generate high-quality, reproducible data.

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in signal transduction. Imidazoquinazoline derivatives often act as ATP-competitive inhibitors, binding to the kinase's active site and preventing this phosphorylation event. The primary goal of an in vitro kinase assay is to determine the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%[1].

Choosing the Right Assay: A Multifaceted Decision

The selection of an appropriate in vitro kinase assay is a critical first step and depends on several factors including the specific kinase of interest, the desired throughput, and available instrumentation. There is no single "best" assay; each has its advantages and limitations. The three most common categories of in vitro kinase assays are radiometric, fluorescence-based, and luminescence-based assays[2].

Assay Type Principle Advantages Disadvantages
Radiometric Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Direct measurement of phosphorylation, high sensitivity, considered the "gold standard"[2].Requires handling of radioactive materials, generates radioactive waste, lower throughput.
Fluorescence-Based Detects changes in fluorescence polarization (FP), Förster resonance energy transfer (FRET), or fluorescence intensity upon substrate phosphorylation.Non-radioactive, amenable to high-throughput screening (HTS).Susceptible to interference from fluorescent compounds, may require specific antibodies or modified substrates.
Luminescence-Based Measures the depletion of ATP (e.g., Promega's Kinase-Glo®) or the production of ADP (e.g., Promega's ADP-Glo™).Homogeneous "add-and-read" format, high sensitivity, excellent for HTS.Indirect measurement of phosphorylation, susceptible to interference from compounds affecting the luciferase enzyme.

For initial high-throughput screening of a library of imidazoquinazoline derivatives, luminescence-based assays like ADP-Glo™ are often preferred due to their simplicity and scalability. For more detailed mechanistic studies or for kinases where luminescence-based assays are not suitable, radiometric assays provide the most direct and unambiguous measure of kinase inhibition.

Core Principles and General Workflow of an In Vitro Kinase Assay

Regardless of the detection method, the fundamental components and workflow of an in vitro kinase assay are largely conserved. The following diagram illustrates the typical steps involved in determining the IC50 of an imidazoquinazoline derivative.

Kinase Assay Workflow General Workflow for an In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer C Incubate Kinase and Inhibitor A->C B Prepare Imidazoquinazoline Derivative Serial Dilutions B->C D Initiate Reaction with ATP and Substrate C->D E Incubate at Optimal Temperature and Time D->E F Stop Reaction and Add Detection Reagents E->F G Measure Signal (Luminescence, Fluorescence, Radioactivity) F->G H Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol 1: Luminescence-Based ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a highly sensitive and versatile platform suitable for a wide range of kinases, including those targeted by imidazoquinazoline derivatives such as PI3K and EGFR[3][4]. The assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction[5][6].

Principle of the ADP-Glo™ Assay

This assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity[5][6].

ADP_Glo_Principle Principle of the ADP-Glo™ Kinase Assay cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP to ATP Conversion & Luminescence Detection Kinase_Reaction Kinase + Substrate + ATP → Phosphorylated Substrate + ADP + remaining ATP Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo_Reagent ATP_Depletion Remaining ATP is depleted Add_ADP_Glo_Reagent->ATP_Depletion Add_Detection_Reagent Add Kinase Detection Reagent ADP_to_ATP ADP → ATP Add_Detection_Reagent->ADP_to_ATP Luminescence ATP + Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light ADP_to_ATP->Luminescence

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials
  • Recombinant Kinase (e.g., PI3Kα, EGFR)

  • Kinase-specific substrate (e.g., peptide or lipid)

  • ATP

  • Imidazoquinazoline derivative stock solution (typically in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (specific to the kinase, but a general buffer can be 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer.

    • Prepare a stock solution of the imidazoquinazoline derivative in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

    • Prepare the kinase and substrate solutions in Kinase Assay Buffer at the desired concentrations.

    • Prepare the ATP solution in Kinase Assay Buffer. The optimal ATP concentration should be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions[7].

  • Assay Setup (384-well plate format):

    • Add 1 µl of the serially diluted imidazoquinazoline derivative or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µl of the kinase solution to each well.

    • Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to each well.

    • Incubate the plate at the optimal temperature (typically 30°C or room temperature) for the recommended time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes[7].

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal[7].

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Detailed Protocol 2: Radiometric [γ-³³P]ATP Filter Binding Assay

For orthogonal validation and for kinases where other assay formats may be problematic, the radiometric assay remains the gold standard[2]. This protocol describes a filter-binding assay using [γ-³³P]ATP.

Principle of the Radiometric Assay

This assay directly measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate. The phosphorylated substrate is then captured on a filter membrane, while the unincorporated [γ-³³P]ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.

Materials
  • Recombinant Kinase

  • Kinase-specific peptide substrate

  • ATP

  • [γ-³³P]ATP

  • Imidazoquinazoline derivative stock solution (in DMSO)

  • Kinase Assay Buffer

  • Stop Solution (e.g., 75mM phosphoric acid)

  • Filter plates (e.g., phosphocellulose or SAM²® Biotin Capture Membranes)

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer.

    • Prepare serial dilutions of the imidazoquinazoline derivative in DMSO.

    • Prepare the kinase and substrate solutions in Kinase Assay Buffer.

    • Prepare a working solution of ATP containing a known amount of [γ-³³P]ATP.

  • Assay Setup:

    • Add the diluted imidazoquinazoline derivative or DMSO to the wells of a microplate.

    • Add the kinase and substrate mixture to each well.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the [γ-³³P]ATP solution.

    • Incubate at the optimal temperature for a time determined to be in the linear range of the reaction.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding the Stop Solution.

    • Transfer the reaction mixture to the wells of the filter plate.

    • Wash the filter plate several times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Signal Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the data and determine the IC50 value as described for the luminescence-based assay.

Special Considerations for Imidazoquinazoline Derivatives

When working with imidazoquinazoline derivatives, it is important to be aware of potential compound-specific issues that can affect assay results.

  • Solubility and Aggregation: Like many heterocyclic compounds, imidazoquinazolines can have limited aqueous solubility. Poor solubility can lead to compound precipitation or aggregation, which can cause non-specific inhibition and generate false-positive results. It is crucial to:

    • Determine the aqueous solubility of your compounds.

    • Include a detergent like Triton X-100 (typically at 0.01%) in the assay buffer to minimize aggregation.

    • Visually inspect the assay plates for any signs of compound precipitation.

  • Compound Interference with Assay Signal:

    • Fluorescence-based assays: Imidazoquinazoline scaffolds can be inherently fluorescent, which can interfere with fluorescence-based detection methods[8]. It is essential to run control experiments with the compound alone (no kinase or substrate) to assess its intrinsic fluorescence at the excitation and emission wavelengths of the assay.

    • Luminescence-based assays: Some compounds can directly inhibit or activate the luciferase enzyme used in assays like ADP-Glo™. A counterscreen against the luciferase enzyme should be performed to identify any such off-target effects.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. It is recommended to perform the assay at an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase for ATP. This allows for a more accurate determination of the inhibitor's potency and facilitates comparison of data between different studies.

Troubleshooting Common Issues in Kinase Assays

Problem Potential Cause Solution
High background signal - Compound autofluorescence/luminescence- Non-specific binding of substrate to the filter- High concentration of kinase or ATP- Run compound-only controls- Optimize washing steps in radiometric assays- Titrate kinase and ATP concentrations
Low signal or no kinase activity - Inactive kinase enzyme- Incorrect buffer components or pH- Substrate not suitable for the kinase- Use a fresh aliquot of kinase and verify its activity with a known activator- Check buffer composition and pH- Confirm that the substrate is appropriate for the kinase
Poor Z'-factor - High variability in replicates- Low signal-to-background ratio- Check pipetting accuracy- Optimize assay conditions (enzyme/substrate/ATP concentrations, incubation time)
Inconsistent IC50 values - Compound instability or degradation- Compound aggregation- Variation in ATP concentration- Prepare fresh compound dilutions for each experiment- Include detergent in the assay buffer- Maintain a consistent ATP concentration across all experiments

Kinome-Wide Selectivity Profiling

Once a potent imidazoquinazoline inhibitor has been identified against a primary target, it is crucial to assess its selectivity across the human kinome. Off-target effects can lead to cellular toxicity or other undesirable pharmacological outcomes. Several commercial services offer comprehensive kinase profiling, such as:

  • Reaction Biology's HotSpot™ and ³³PanQinase™ Assays: These are radiometric assays that provide a broad panel of kinases for selectivity profiling[9][10][11].

  • Eurofins Discovery's KINOMEscan®: This is a binding assay that measures the ability of a compound to displace a ligand from the active site of a large number of kinases[12][13][14].

The choice of platform will depend on whether a functional (activity) or binding-based assessment of selectivity is desired.

Conclusion

The successful development of imidazoquinazoline derivatives as kinase inhibitors relies on the rigorous and careful application of in vitro kinase assays. By understanding the principles behind different assay technologies, meticulously optimizing experimental conditions, and being mindful of the potential for compound-specific artifacts, researchers can generate high-quality data to guide their drug discovery efforts. This guide provides a solid foundation of protocols and best practices to ensure the reliable characterization of this promising class of therapeutic agents.

References

  • ADP-Glo™ Kinase Assay Protocol - Promega Corporation. [URL: https://www.promega.com/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/]
  • Kinase Screening Assay Services - Reaction Biology. [URL: https://www.reactionbiology.com/kinase-assays/kinase-screening]
  • Kinase Panel Screening and Profiling Service - Reaction Biology. [URL: https://www.reactionbiology.com/kinase-assays/kinase-panel-screening]
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099 - Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf]
  • ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/adp-glo-kinase-assay/?
  • HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity - Reaction Biology. [URL: https://www.reactionbiology.com/kinase-assays/hotspot-kinase-assay]
  • Kinase Drug Discovery Services - Reaction Biology. [URL: https://www.reactionbiology.com/services/kinase-drug-discovery]
  • Complete kinase assay list - Reaction Biology. [URL: https://www.reactionbiology.com/resources/complete-kinase-assay-list]
  • ADP-Glo™ Lipid Kinase Assay Protocol - Promega Corporation. [URL: https://www.promega.com/protocols/technical-manuals/101/adp-glo-lipid-kinase-assay-protocol/]
  • ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365 - Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/adp-glo-kinase-assay/adp-glo-lipid-kinase-systems/?
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit - Merck Millipore. [URL: https://www.merckmillipore.com/US/en/product/PI3-Kinase-Activity-Inhibitor-Assay-Kit,EMD_BIO-17-493]
  • In Vitro Kinase Assay Analysis of EGFR-IN-146: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-kinase-assay-analysis-of-egfr-in-146-a-technical-guide]
  • EGFR Assays & Drug Discovery Services - Reaction Biology. [URL: https://www.reactionbiology.com/target-class/egfr]
  • EGFR Kinase Assay - Promega Corporation. [URL: https://www.promega.com/resources/protocols/application-notes/2012/egfr-kinase-assay-protocol/]
  • PI3K(p110δ/p85α) Kinase Assay - Promega Corporation. [URL: https://www.promega.com/resources/protocols/application-notes/2013/pi3k-p110-delta-p85-alpha-kinase-assay-protocol/]
  • Application Notes and Protocols for PI3K Inhibitor Treatment in Breast Cancer Cell Lines - Benchchem. [URL: https://www.benchchem.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform - Promega Corporation. [URL: https://www.promega.
  • Assay in Summary_ki - BindingDB. [URL: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50352210]
  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. [URL: https://www.drugtargetreview.com/contract-research/24185/discoverx-kinomescan-kinase-assay-screening/]
  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [URL: https://www.technologynetworks.com/drug-discovery/product/kinomescan-kinase-screening-profiling-services-290076]
  • Fluorescent Kinase Inhibitors As Probes In Cancer - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8300588/]
  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10856003/]
  • PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781 - BPS Bioscience. [URL: https://bpsbioscience.com/pi3k-p110-p85-assay-kit-79781]
  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Discovery-of-Novel-PI3K%CE%B4-Inhibitors-Based-on-the-Wang-Zhu/d88364808383a8b422a5509700b0931d871b6980]
  • Kinase binding activity analysis using DiscoverX Kinomescan... - ResearchGate. [URL: https://www.researchgate.net/figure/Kinase-binding-activity-analysis-using-DiscoverX-Kinomescan-profiling-11-14-Off-target_fig1_368822003]
  • KINOMEscan Technology - Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/pharmacology/kinases/kinomescan/]
  • Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00015b]
  • Characterization and Optimization of the Photoluminescent Properties of Imidazo[1,5‐a]quinolines. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/slct.202000213]
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/1752-153X-7-183]
  • IC50 Determination - edX. [URL: https://www.edx.org/learning]
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/1752-153X-7-183]
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design-Principles-and-Applications-of-Fluorescent-Vassilopoulos-Christoforidis/26a7e0c4e12e12e3e5c9a7d3c9a6f1b1a7f0e9b9]
  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28270087/]
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11515949/]
  • Synthesis, Biological Evaluation, and Physicochemical Property Assessment of 4-Substituted 2-phenylaminoquinazolines as Mer Tyrosine Kinase Inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025781/]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Quinazoline Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinazoline amine intermediates are critical scaffolds in kinase inhibitor development (e.g., Gefitinib, Erlotinib analogs). However, their purification presents a distinct set of physicochemical challenges:

  • High Polarity & Basicity: The N1/N3 pyrimidine ring nitrogens and exocyclic amines create strong interactions with acidic silanols on silica gel, leading to severe peak tailing and irreversible adsorption.

  • Solubility Mismatch: These planar heterocycles often exhibit "brick-dust" properties—poor solubility in non-polar solvents (Hexane/Heptane) but moderate-to-high solubility in chlorinated or polar aprotic solvents, complicating liquid loading.

This guide provides self-validating workflows to resolve these specific bottlenecks.

Module 1: Flash Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front on TLC and tails badly on the column."

Diagnosis: This is the hallmark of secondary silanol interaction . Commercial silica gel (pH ~6.5–7.0) contains acidic silanol groups (


). Basic quinazolines protonate upon contact, forming ionic bonds with the stationary phase that standard solvents cannot break efficiently.

The Solution: Competitive Amine Modification You must introduce a volatile basic modifier to the mobile phase. The modifier competes for the active silanol sites, effectively "capping" the silica and allowing the quinazoline to elute as a free base.

Protocol: The Buffered DCM/MeOH System Do not use standard EtOAc/Hexanes. Quinazolines are rarely soluble enough in hexanes to achieve good separation.

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
    • Standard: 1% TEA in the DCM and 1% TEA in the MeOH.

    • Alternative: 1% conc.[1]

      
       in MeOH (Note: 
      
      
      
      is immiscible in pure DCM; it must be in the MeOH pump B line).
  • Validation Step (The "Spot Test"):

    • Prepare a TLC plate.

    • Elute with 10% MeOH in DCM (no modifier) . Result: Streak.

    • Elute with 10% MeOH in DCM + 1% TEA . Result: Tight, circular spot.

    • If the spot is still tailing: Increase MeOH or switch to a high-pH stable Reverse Phase (C18) method.

Data: Impact of Modifier on Resolution (


) 
ParameterStandard Silica (No Modifier)Amine-Modified Silica (1% TEA)
Peak Shape Asymmetric (Tailing Factor > 2.0)Symmetric (Tailing Factor < 1.2)
Recovery 60–70% (Irreversible adsorption)>95%
Separation Co-elution with polar impuritiesDistinct separation (

)

Module 2: Solubility & Loading Techniques

Issue: "The compound precipitates at the head of the column immediately after injection."

Diagnosis: Solubility mismatch. You likely dissolved the sample in a strong solvent (DCM, DMSO) and injected it into a weak equilibration solvent (e.g., 0% MeOH/DCM or Heptane/EtOAc). The compound crashes out upon hitting the mobile phase, causing high backpressure and band broadening.

The Solution: Dry Loading (Solid Load) Eliminate the injection solvent variable entirely.

Protocol: Adsorption on Celite or Silica

  • Dissolution: Dissolve the crude quinazoline in the minimum amount of a strong solvent (DCM, Acetone, or MeOH).

  • Adsorbent Ratio: Add Celite 545 or Silica Gel (1:2 ratio of mass sample to mass adsorbent). Celite is preferred as it is chemically inert.

  • Evaporation: Rotary evaporate until a free-flowing powder remains.

    • Critical Check: If the powder is sticky or clumps, you have residual solvent. Dry further under high vacuum.

  • Loading: Pour the powder into a solid load cartridge (SLS) or pre-column chamber.

  • Elution: Run the gradient starting at 0% polar solvent. The compound will elute only when the mobile phase strength is sufficient to desorb it.

Module 3: Non-Chromatographic Isolation (Acid-Base Workup)

Issue: "Can I purify this without running a column? The scale is too large."

Diagnosis: Chromatography is expensive at multigram scales. The basicity of the quinazoline N1 (pKa ~3.5) and exocyclic amines (pKa ~9-10) allows for chemical purification via pH manipulation.

The Solution: pH-Swing Extraction This method uses the phase-switching capability of the amine.

Protocol: The "Wash-Extract-Crash" Cycle

  • Dissolution: Dissolve crude mixture in an organic solvent immiscible with water (e.g., EtOAc or DCM).

  • Acid Extraction (Targeting Impurities):

    • Wash with weak base (Sat.

      
      ) first. Why? Removes acidic impurities (phenols, carboxylic acids) while keeping the basic quinazoline in the organic layer.[2][3]
      
  • Acid Extraction (Targeting Product):

    • Extract the organic layer with 1M HCl (3x).

    • Mechanism:[4][5][6] The quinazoline protonates (

      
      ) and moves to the aqueous layer. Non-basic impurities remain in the organic layer.[3]
      
    • Discard the organic layer.

  • Basification & Recovery:

    • Cool the aqueous acidic layer (ice bath).

    • Slowly add 6M NaOH or Sat.

      
        until pH > 10.
      
    • Observation: The quinazoline will precipitate (crash out) as a solid or oil out.

  • Isolation:

    • If solid: Filter and wash with water.

    • If oil: Extract back into DCM, dry over

      
      , and concentrate.
      

Module 4: Reverse Phase Strategy (HPLC/Prep)

Issue: "Normal phase didn't separate the closely eluting byproducts."

Diagnosis: Normal phase separates based on polar functional groups. If impurities are structurally similar (e.g., des-halo analogs), Reverse Phase (C18) is required for hydrophobicity-based separation.

The Solution: pH Control is Mandatory In Reverse Phase, ionization kills retention. If the amine is charged (low pH), it elutes in the void volume. You must suppress ionization or use ion-pairing.

Decision Matrix for Mobile Phase pH:

  • Option A: High pH (Basic Mobile Phase)

    • Conditions: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Mechanism:[4][5][6] At pH 10, the quinazoline is neutral (Free Base). It interacts strongly with the C18 chain.

    • Requirement: You must use a "Hybrid" or "High-pH Stable" C18 column (e.g., Waters XBridge, Agilent PLRP-S). Standard silica C18 dissolves at pH > 8.

  • Option B: Low pH (Acidic Mobile Phase)

    • Conditions: 0.1% Formic Acid or TFA / Acetonitrile.

    • Mechanism:[1][4][5][6] The compound is fully protonated. Retention will be low unless the molecule is very hydrophobic.

    • Note: TFA acts as an ion-pairing agent, sharpening peaks but potentially suppressing MS signals.

Visual Troubleshooting Logic

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude Quinazoline Amine Soluble Is it soluble in EtOAc or DCM? Start->Soluble Scale Scale > 5g? Soluble->Scale Yes SolidLoad Use Solid Loading (Celite/Silica) Soluble->SolidLoad No (Oiling/Insoluble) AcidBase Attempt Acid/Base Extraction (Module 3) Scale->AcidBase Yes TLC Run TLC (DCM/MeOH) Scale->TLC No AcidBase->TLC Check Purity Streak Does it streak? TLC->Streak Modifier Add 1% TEA or NH4OH to Mobile Phase Streak->Modifier Yes Flash Run Flash Column (DCM/MeOH Gradient) Streak->Flash No Modifier->Flash SolidLoad->Flash

Caption: Decision matrix for selecting the optimal purification route based on solubility and scale.

Workflow 2: Mechanism of Amine Tailing & Correction

TailingMechanism Silica Silica Surface (Acidic Si-OH) Interaction Strong Ionic Interaction (Peak Tailing/Retention) Silica->Interaction + Quinazoline Blocked Blocked Silanols (Si-O-NHEt3) Silica->Blocked Competitive Binding Quin Quinazoline Amine (Basic N) Quin->Interaction Modifier Modifier (TEA/NH3) (Sacrificial Base) Modifier->Silica Pre-equilibrate FreeElution Free Elution of Quinazoline Product Blocked->FreeElution + Quinazoline

Caption: Mechanistic view of how basic modifiers (TEA) block acidic silanols to prevent tailing.

References

  • Teledyne Labs. Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

  • ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • PharmaGuru. (2025). Role of pKa in Reverse Phase HPLC Method Development. Retrieved from [Link]

Sources

Validation & Comparative

Benchmarking 5-amino-imidazoquinazoline potency against Idelalisib

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking 5-Amino-Imidazoquinazoline Potency Against Idelalisib: A Technical Comparative Guide

Executive Summary This guide benchmarks the biochemical and cellular potency of 5-amino-imidazoquinazoline derivatives —exemplified by the clinical pan-PI3K inhibitor Copanlisib (BAY 80-6946) —against the PI3K


-selective reference standard, Idelalisib (GS-1101) .[1]

While Idelalisib serves as a highly specific probe for the PI3K


 isoform (

nM), 5-amino-imidazoquinazoline derivatives demonstrate superior absolute potency (

nM) and a broader "pan-PI3K" inhibitory profile, particularly targeting both PI3K

and PI3K

.[1] This distinction dictates their divergent applications: Idelalisib for targeted lymphoid restriction, and imidazoquinazolines for aggressive lymphomas driven by multiple PI3K isoforms.

Chemical & Mechanistic Grounding

To understand the potency differentials, we must first distinguish the chemical scaffolds and their structural biology.

  • The Challenger: 5-Amino-Imidazoquinazoline (Copanlisib) [1]

    • Core Structure: A rigid 2,3-dihydroimidazo[1,2-c]quinazoline scaffold.[1]

    • Binding Mode: The 5-amino linkage connects to a pyrimidine moiety, creating a Type I ATP-competitive inhibitor that occupies the ATP binding pocket of all Class I PI3K isoforms.[1] The scaffold's geometry allows it to form hydrogen bonds deep within the hinge region of both PI3K

      
       and PI3K
      
      
      
      .
  • The Reference: Idelalisib

    • Core Structure: A purinyl-quinazolinone derivative.[1]

    • Binding Mode: Designed to exploit a specific conformational pocket (tryptophan shelf) unique to the p110

      
       isoform, conferring high selectivity but lower absolute affinity compared to the tight-binding imidazoquinazoline core.[1]
      
Mechanism of Action: PI3K Signaling Cascade

The following diagram illustrates the convergence of PI3K isoforms on the AKT pathway and the differential inhibition points of the two compounds.

PI3K_Pathway RTK RTK (Growth Factors) (Insulin/IGF1) p110a PI3Kα (p110α) RTK->p110a Recruitment GPCR GPCR / BCR (Chemokines/Antigens) p110d PI3Kδ (p110δ) GPCR->p110d Recruitment PIP3 PIP3 p110a->PIP3 Phosphorylation p110d->PIP3 p110b PI3Kβ/γ p110b->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (pS473) PIP3->AKT Recruitment PDK1->AKT Activation mTOR mTORC1 (Proliferation/Survival) AKT->mTOR Copanlisib 5-Amino-Imidazoquinazoline (Copanlisib) Pan-Inhibition (α + δ) Copanlisib->p110a Copanlisib->p110d Idelalisib Idelalisib δ-Selective Idelalisib->p110a No Effect Idelalisib->p110d

Caption: Differential inhibition of PI3K signaling. Copanlisib blocks both RTK-driven (α) and BCR-driven (δ) inputs, whereas Idelalisib selectively blocks the BCR-driven (δ) arm.[1]

Potency Benchmarking Data

The following data aggregates biochemical


 values from cell-free kinase assays. The 5-amino-imidazoquinazoline scaffold (Copanlisib) exhibits sub-nanomolar potency against the 

isoform, surpassing Idelalisib, while also potently inhibiting the

isoform.[1]
Table 1: Biochemical Potency ( ) Comparison
Target Isoform5-Amino-Imidazoquinazoline (Copanlisib)Idelalisib (Reference)Potency Fold-Change
PI3K

(p110

)
0.7 nM 2.5 nM ~3.5x More Potent
PI3K

(p110

)
0.5 nM 8,600 nM>10,000x Difference
PI3K

(p110

)
3.7 nM4,000 nM>1,000x Difference
PI3K

(p110

)
6.4 nM89 nM~14x More Potent

Analysis:

  • Absolute Potency: Copanlisib is inherently a tighter binder to the ATP pocket of PI3K

    
     than Idelalisib (0.7 nM vs 2.5 nM).
    
  • Selectivity Profile: Idelalisib is

    
    -fold selective for 
    
    
    
    over
    
    
    .[1] Copanlisib is equipotent against
    
    
    and
    
    
    .
  • Clinical Consequence: The "off-target" potency of Copanlisib against PI3K

    
     is actually a therapeutic feature for malignancies with RTK activation, but it introduces specific toxicity (hyperglycemia) absent in Idelalisib therapy.[1]
    

Experimental Protocols

To validate these potency values in your own facility, use the following self-validating protocols.

Protocol A: Cell-Free Kinase Inhibition Assay (ADP-Glo)

Objective: Determine biochemical


 values.[1]
Principle: Quantify ADP produced by the kinase reaction using a luciferase-coupled system.[1]

Materials:

  • Recombinant PI3K

    
     and PI3K
    
    
    
    enzymes.
  • Substrate: PIP2:PS lipid vesicles (0.1 mg/mL).[1]

  • ATP (Ultrapure,

    
     matched: ~10 µM).
    
  • Detection: Promega ADP-Glo™ Kinase Assay.[1]

Step-by-Step Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of Copanlisib and Idelalisib in DMSO (Start at 1 µM).

  • Enzyme Mix: Dilute PI3K enzymes in kinase buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA).
    
  • Reaction Initiation: Add 2 µL compound + 4 µL enzyme + 4 µL ATP/Lipid mix to a 384-well white low-volume plate.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Termination: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase).[1] Incubate 30 min.
    
  • Read: Measure Luminescence (RLU).

  • Analysis: Fit curves using non-linear regression (log(inhibitor) vs. response -- Variable slope).

Protocol B: Cellular Viability Assay (B-Cell Lymphoma)

Objective: Compare cellular potency (


) in a PI3K

-dependent line (e.g., Pfeiffer or TMD8).[1]

Step-by-Step Workflow:

  • Seeding: Seed Pfeiffer cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Treatment: Treat with serial dilutions of Copanlisib and Idelalisib (0.1 nM – 10 µM) for 72 hours .

  • Readout: Add CellTiter-Glo® reagent (1:1 ratio).[1] Shake for 2 mins, incubate for 10 mins.

  • Data: Measure Luminescence. Normalize to DMSO control.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_data Phase 3: Analysis Compounds Compound Prep (DMSO Serial Dilution) Incubation Kinase Reaction 60 min @ RT Compounds->Incubation Add 2µL Enzymes Enzyme/Lipid Mix (PI3Kα/δ + PIP2) Enzymes->Incubation Add 8µL Stop ADP-Glo Reagent (Deplete ATP) Incubation->Stop Detection Luciferase Detection (ADP -> Light) Stop->Detection +40 min CurveFit Data Analysis (Sigmoidal Dose-Response) Detection->CurveFit RLU Measurement

Caption: Step-by-step workflow for determining biochemical potency using the ADP-Glo platform.

Conclusion & Recommendation

The 5-amino-imidazoquinazoline scaffold (Copanlisib) represents a second-generation, high-potency pan-PI3K inhibitor .[1]

  • Use Copanlisib (Imidazoquinazoline) when your research requires complete blockade of the PI3K pathway (blocking both RTK and BCR inputs) or when modeling aggressive lymphomas with potential PIK3CA (alpha) mutations.

  • Use Idelalisib when you specifically need to isolate the role of the PI3K

    
     isoform in immune signaling without confounding effects from PI3K
    
    
    
    inhibition (e.g., insulin signaling interference).

References

  • Liu, N., et al. (2013). "BAY 80-6946 is a highly selective intravenous PI3K inhibitor with potent p110α and p110δ activities in tumor cell lines and xenograft models."[2] Molecular Cancer Therapeutics.[1] Link

  • Lannutti, B. J., et al. (2011). "CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability."[1] Blood. Link[1]

  • Dreyling, M., et al. (2017). "Phosphatidylinositol 3-Kinase Inhibition by Copanlisib in Relapsed or Refractory Indolent Lymphoma."[1] Journal of Clinical Oncology. Link[1]

  • Fruman, D. A., et al. (2014). "The PI3K Pathway in Human Disease." Cell. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug discovery, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine, a compound class of interest in pharmaceutical development for its biological activity.[1][2][3][4][5][6] While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, the principles of prudent laboratory practice dictate that it be handled as a potentially hazardous substance.[7][8][9]

This document is structured to provide clear, actionable guidance that ensures the safety of laboratory personnel and compliance with environmental regulations.[10]

Part 1: Hazard Assessment and Precautionary Principle

Given that 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine and its derivatives are biologically active, all waste containing this compound must be treated as hazardous chemical waste.[7][8] This "cradle-to-grave" responsibility ensures that the waste is managed safely from its point of generation to its final disposal.[9]

Required Personal Protective Equipment (PPE): Before handling the compound or its waste, the following PPE is mandatory:

  • Eye Protection: Tightly fitting chemical safety goggles.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[11][12]

  • Body Protection: A laboratory coat.[11][12]

  • Respiratory Protection: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine requires a systematic approach involving segregation, containment, and documentation.

Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure proper disposal.[13][14][15]

  • Solid Waste: Collect all solid waste contaminated with 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine in a dedicated container. This includes:

    • Contaminated weighing papers and gloves.

    • Used pipette tips.

    • Any absorbent material used to clean up minor spills.[7][8]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, dedicated container. This includes:

    • Unused solutions.

    • Reaction mixtures.

    • Solvent rinses of glassware.

  • Incompatible Materials: Do not mix this waste stream with other chemical waste, particularly strong oxidizing agents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[11][16]

The integrity of the waste container is crucial for safe storage and transport.[10][17]

  • Container Selection: Use only approved hazardous waste containers that are chemically compatible with the waste. For 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine, high-density polyethylene (HDPE) or glass containers are suitable.[17][18]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top lid.[13][17] Containers must be kept closed at all times except when adding waste.[13][17][18][19]

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a basin or tub, to contain any potential leaks or spills.[7][14][16]

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[13][19]

  • Labeling: As soon as waste is first added to the container, affix a "Hazardous Waste" label.[7][16] The label must include:

    • The words "Hazardous Waste".[13][19]

    • The full chemical name: "2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine". Do not use abbreviations or chemical formulas.[13]

    • The date when waste was first added to the container (accumulation start date).[19]

    • An indication of the hazards (e.g., "Toxic," "Handle with Care").

Waste must be stored safely at or near its point of generation.[13][18]

  • Location: The designated SAA should be in the same room where the waste is generated.[18]

  • Segregation: Store the waste containers segregated by hazard class to prevent reactions between incompatible chemicals.[13][14]

  • Quantity Limits: Be aware of the volume limits for hazardous waste accumulation in your SAA, which is typically 55 gallons for total hazardous waste and may be as low as one quart for acutely toxic materials.[7][18]

Hazardous waste must be disposed of through your institution's approved hazardous waste program.[11]

  • Contact EHS: When the waste container is approximately 90% full, contact your institution's EHS office to schedule a pickup.[13]

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the sanitary sewer.[11][12][20]

Experimental Workflow: Disposal of 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Chemical Fume Hood PPE->WorkArea GenerateWaste Generate Waste Containing 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine WorkArea->GenerateWaste Decision Solid or Liquid Waste? GenerateWaste->Decision SolidWaste Collect in Labeled 'Solid Hazardous Waste' Container Decision->SolidWaste Solid LiquidWaste Collect in Labeled 'Liquid Hazardous Waste' Container Decision->LiquidWaste Liquid SealContainer Securely Seal Container When Not in Use SolidWaste->SealContainer LiquidWaste->SealContainer StoreSAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment SealContainer->StoreSAA CheckFull Container 90% Full? StoreSAA->CheckFull SchedulePickup Contact EHS for Hazardous Waste Pickup CheckFull->SchedulePickup Yes ContinueCollection Continue Waste Collection CheckFull->ContinueCollection No ContinueCollection->GenerateWaste

Caption: Waste Disposal Workflow for 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine.

Part 3: Decontamination of Empty Containers

Empty containers that once held 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine must be decontaminated before disposal.[17][21]

Triple-Rinse Procedure:

  • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container, ensuring the solvent contacts all interior surfaces.[21]

  • Collect Rinseate: Pour the rinseate into the designated liquid hazardous waste container for 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine.[8][21]

  • Repeat: Repeat the rinsing process two more times.[8][21][22]

  • Air Dry: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.[17]

  • Deface Label: Completely remove or deface the original chemical label.[7][17][22]

  • Final Disposal: Once thoroughly decontaminated and the label is defaced, the container may be disposed of in the regular trash or recycled according to your institution's policies.[17][22]

Part 4: Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.[11]

  • Containment and Cleanup: For small spills, use an appropriate absorbent material (e.g., spill pads or vermiculite) to contain and absorb the spill.

  • Collect Waste: All materials used for spill cleanup must be collected and placed in the designated solid hazardous waste container for 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine.[7][8]

  • Decontaminate: Thoroughly clean the spill surface with soap and water, and collect the cleaning materials as hazardous waste.[11]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS office for emergency response.[7][8]

By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted responsibly. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research. [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • University of Vermont. Chemical Waste Management | Environmental Health and Safety. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Illinois. (2025, September 25). Decontaminating Empty Containers | Division of Research Safety. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Hampshire College. Lab Safety Manual: Chemical Management. [Link]

  • The Top 10 Hazardous Waste Disposal Best Practices. (2024, August 5). [Link]

  • Happen Ventures. (2023, May 16). Safe Disposal of Hazardous Chemical Waste. [Link]

  • Salisbury University. Chemical Waste Container Management. [Link]

  • Case Western Reserve University. Chemical Containers | Environmental Health and Safety. [Link]

  • PubChem. 2,3-Dihydroimidazo[1,2-c]quinazoline | C10H9N3 | CID 12207082. [Link]

  • Federal Select Agent Program. Principles of decontamination, sterilization, and disinfection. [Link]

  • Chemical Review and Letters. Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potent. [Link]

  • MDPI. (2004, February 28). Synthesis, Molecular Structure and Reactivity of 5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines. [Link]

  • MySkinRecipes. 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine. [Link]

  • Intermed & Chemicals. 2,3-Dihydro-imidazo[1,2-c]quinazolin-5-ylamine. [Link]

  • PubMed. (1993, July 23). Studies on quinazolines. 5. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: a novel class of potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents. [Link]

  • ResearchGate. (2025, October 10). (PDF) Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • PMC. (2025, October 13). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. [Link]

  • Chemcia Scientific. MATERIAL SAFETY DATA SHEET. [Link]

  • MDPI. (2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • Google Patents. WO2012136553A1 - Substituted 2,3-dihydroimidazo[1,2-c]quinazoline salts.
  • ResearchGate. (2017, November 5). (PDF) Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. [Link]

  • NICNAS. (2016, July 1). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern: Human health tier II assessment Chemicals in this as. [Link]

  • Canada.ca. (2023, March 9). Screening assessment - Triazines and Triazole Group. [Link]

  • RSC Publishing. Synthesis of benzo[10][14]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. [Link]

  • ResearchGate. (2022, November 20). A 1,2,3-Triazole Derivative of Quinazoline Exhibits Antitumor Activity by Tethering RNF168 to SQSTM1/P62. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine

[1]

Executive Summary & Risk Context

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine (CAS: 1373116-06-3 / Related Scaffolds) is not a generic reagent; it is a pharmacologically active scaffold, primarily utilized as the core intermediate for Copanlisib (Aliqopa) , a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor.[1]

The Safety Paradox: While often labeled with generic GHS warnings (Irritant H315/H319) by bulk suppliers, this compound possesses the structural capacity to interact with kinase signaling pathways. As a Senior Scientist, I advise treating this material as a Presumed Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicology proves otherwise.[1][2] The primary risks are reproductive toxicity , specific organ toxicity (pancreas/liver) , and respiratory sensitization .[1]

This guide moves beyond basic compliance to establish a "Zero-Exposure" workflow essential for drug development environments.

Hazard Identification & Exposure Banding

We utilize a risk-based approach. Since specific OELs (Occupational Exposure Limits) are rarely established for R&D intermediates, we default to the Control Banding strategy.

ParameterClassificationOperational Implication
Occupational Exposure Band (OEB) Band 4 (1 – 10 µg/m³) High Potency.[1][2] Handling requires isolation or closed systems.[1][2][3]
Primary Route of Entry Inhalation (Dust/Aerosol)Critical Risk. Mucosal absorption is rapid for amino-quinazolines.[1][2]
Secondary Route of Entry Dermal AbsorptionModerate Risk.[1][2] Solvent vectors (DMSO/DMF) significantly increase absorption.[1][2]
GHS Classifications (Inferred) Acute Tox. 4 (Oral), Repr. 2, STOT-RE 2Treat as a potential reproductive toxin and carcinogen.[1][2]
The PPE Shield: Layered Defense Strategy

Standard lab coats and latex gloves are insufficient for OEB 4 compounds.[2] You must implement a "Barrier Redundancy" system.[1][2]

A. Respiratory Protection (The Critical Vector)[1][2]
  • Primary Control: All open handling (weighing, transfer) must occur inside a Class II, Type A2 Biosafety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered).[1][2]

  • PPE Requirement:

    • Scenario A (Inside Hood): N95 or P100 disposable respirator (fit-tested) is recommended as a backup in case of containment breach.[1][2]

    • Scenario B (Spill/Outside Hood): Full-face Powered Air Purifying Respirator (PAPR) with HEPA cartridges.

B. Dermal Protection (Permeation Logic)

Amino-quinazolines are organic bases.[1][2] When dissolved in organic solvents (DCM, DMSO), they can permeate standard nitrile gloves in <15 minutes.[1]

  • Glove Protocol: Double-gloving is mandatory.[1][2]

    • Inner Layer: 4 mil Nitrile (Inspection layer - white/blue).[1][2]

    • Outer Layer: 8 mil Nitrile (Long cuff) OR Silver Shield® (Laminate) if handling solutions.[1][2]

    • Change Frequency: Every 60 minutes or immediately upon splash.[1][2]

C. Ocular & Body Protection[1][3]
  • Eyes: Chemical splash goggles (ventless) are preferred over safety glasses to prevent dust migration.[1][2]

  • Body: Tyvek® or chemically resistant lab coat (disposable).[1][2] Wrist cuffs must be taped or sealed over the inner glove.[1][2]

Operational Workflow: The "Safe Weighing" Protocol

The following diagram illustrates the decision logic and workflow for handling this compound.

SafeHandlingProtocolStartStart: Handling Request2,3-Dihydroimidazo[1,2-c]quinazolin-5-amineRiskCheckForm Check:Is it Solid (Powder) or Solution?Start->RiskCheckSolidPathSOLID / POWDER(High Inhalation Risk)RiskCheck->SolidPathPowderLiquidPathSOLUTION(High Absorption Risk)RiskCheck->LiquidPathDissolvedEngineeringEngineering Control:Class II BSC orPowder Containment HoodSolidPath->EngineeringLiquidPath->EngineeringPPE_SolidPPE Setup:Double Nitrile + Tyvek Sleeves+ N95 (Backup)Engineering->PPE_SolidIf SolidPPE_LiquidPPE Setup:Laminate Gloves (Silver Shield)+ Splash GogglesEngineering->PPE_LiquidIf SolutionWeighingWeighing Protocol:1. Static Gun neutralization2. Weigh into tared vial3. Wipe exterior before removalPPE_Solid->WeighingPPE_Liquid->WeighingDeconDecontamination:10% Bleach (Oxidation)followed by 70% EthanolWeighing->DeconDisposalDisposal:High-Temp Incineration(Cytotoxic Waste Stream)Decon->Disposal

Figure 1: Decision logic for PPE selection and operational workflow based on physical state.[1][2]

Emergency Response & Decontamination

In the event of exposure or spill, immediate action is required to mitigate kinase inhibitor activity.[1]

A. Spill Management (Powder)[1][2]
  • Evacuate the immediate area for 15 minutes to allow aerosols to settle (if outside hood).[1][2]

  • Don PPE: PAPR, double gloves, Tyvek suit.[1][2]

  • Cover: Gently cover the spill with oil-impregnated wipes or damp paper towels to prevent dust generation.[1][2]

  • Neutralize: Unlike simple acids/bases, this is a bioactive organic.[1][2]

    • Step 1: Clean with a surfactant (soap/water) to lift the hydrophobic molecule.[1][2]

    • Step 2: Apply 10% Sodium Hypochlorite (Bleach) .[1][2] Oxidative destruction is the most effective method to break the quinazoline ring structure and deactivate biological potency.[2]

    • Step 3: Rinse with water, then 70% Ethanol.[1][2]

B. First Aid[1][2]
  • Inhalation: Remove to fresh air immediately.[1][2] Medical surveillance should focus on respiratory irritation and hypoglycemia (a known side effect of PI3K inhibition).[1][2]

  • Eye Contact: Flush for 15 minutes minimum .[1][2][4] Do not use neutralizing eye drops.[1][2]

Disposal: Cradle-to-Grave

Do not dispose of this compound in general chemical waste.[1][2] It acts as an environmental toxin (aquatic toxicity).[1][2]

  • Classification: Segregate as "Cytotoxic/Genotoxic Waste" (Purple bin protocol in many jurisdictions).[1][2]

  • Destruction: Must be sent for High-Temperature Incineration (>1000°C) .

  • Labware: All spatulas, weigh boats, and vial caps used must be treated as contaminated and disposed of in the same cytotoxic waste stream.[1]

References
  • PubChem. 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine (Compound Summary). National Library of Medicine.[1][2] Link[2]

  • European Chemicals Agency (ECHA). Guidance on the safe use of amino-quinazolines (General Registration Data).[1][2]Link[2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2]Link[2]

  • Cayman Chemical. Copanlisib Safety Data Sheet (Parent Drug Reference).[1][2]Link

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process.[1][2][5]Link[2]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine
Reactant of Route 2
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine

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